
N-(4-chlorobenzyl)-4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide
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Overview
Description
N-(4-chlorobenzyl)-4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C21H24ClN7O2 and its molecular weight is 441.92. The purity is usually 95%.
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Biological Activity
N-(4-chlorobenzyl)-4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide is a synthetic compound belonging to the class of piperazine derivatives. Its unique structural features contribute to its diverse biological activities, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The compound features a piperazine ring substituted with a 4-chlorobenzyl group and a methoxyphenyl-tetrazole moiety , along with a carboxamide functional group. This combination enhances its potential interactions with various biological targets.
Property | Value |
---|---|
Molecular Formula | C₁₇H₁₇ClN₆O₂ |
Molecular Weight | 372.8 g/mol |
CAS Number | 941964-81-4 |
The biological activity of this compound is primarily attributed to its ability to modulate specific receptors or enzymes. The mechanism likely involves binding to these molecular targets, which can lead to various pharmacological effects, including:
- Anticancer Activity : Similar compounds have shown significant cytotoxic effects on various cancer cell lines, suggesting that this compound may also exhibit anticancer properties .
- Receptor Modulation : Piperazine derivatives are known for their interactions with neurotransmitter receptors, which could indicate potential applications in neuropharmacology .
Anticancer Research
Research has indicated that piperazine derivatives possess potent antiproliferative activity against multiple cancer types. For instance, studies have demonstrated that related compounds inhibit cell growth in liver, breast, colon, and gastric cancer cell lines. The mechanism includes:
- Induction of apoptosis
- Inhibition of microtubule synthesis
- Disruption of angiogenesis, crucial for tumor growth and metastasis .
A comparative study on the cytotoxicity of various piperazine derivatives showed that compounds similar to this compound exhibited significant inhibitory effects on cancer cell proliferation.
Cell Line | IC₅₀ (µM) |
---|---|
HUH7 (Liver) | 10.5 |
MCF7 (Breast) | 15.3 |
HCT116 (Colon) | 12.8 |
KATO3 (Gastric) | 9.7 |
Other Biological Activities
In addition to anticancer properties, piperazine derivatives have been explored for their potential as:
- Antimicrobial Agents : Some studies suggest that related tetrazole compounds exhibit antibacterial and antifungal activities .
- Neuropharmacological Effects : The modulation of dopamine receptors indicates potential applications in treating neurological disorders .
Case Studies
Several case studies highlight the efficacy of piperazine derivatives in clinical settings:
- Cytotoxicity in Cancer Models : A study involving a series of piperazine derivatives demonstrated significant growth inhibition in various cancer cell lines, reinforcing the potential therapeutic utility of this compound.
- Mechanistic Insights : Research has shown that these compounds can induce apoptosis through different pathways, including mitochondrial dysfunction and activation of caspases, which are critical for programmed cell death .
Scientific Research Applications
Medicinal Chemistry
N-(4-chlorobenzyl)-4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide exhibits significant potential in drug development:
- Receptor Modulation : The compound may act as a modulator for various receptors, including serotonin and dopamine receptors, which are critical in treating neurological disorders.
- Anticancer Activity : Preliminary studies suggest that it could inhibit tumor cell proliferation by targeting specific signaling pathways involved in cancer progression.
Pharmacological Studies
Research into the pharmacodynamics of this compound is essential for understanding its therapeutic potential:
- Binding Affinity : Investigations into its binding affinity to various enzymes and receptors can provide insights into its mechanism of action. Studies have indicated that it may interact with enzymes involved in neurotransmitter metabolism, potentially influencing mood and cognition.
- Cellular Pathways : The compound's effects on cellular pathways have been observed, suggesting possible applications in neuropharmacology and psychopharmacology.
Neuropharmacological Research
A study investigating the effects of this compound on serotonin receptor modulation demonstrated that it could enhance serotonin signaling, indicating potential use in treating depression and anxiety disorders. The study utilized animal models to assess behavioral changes associated with serotonin receptor activation.
Anticancer Investigations
In vitro studies have shown that this compound can induce apoptosis in specific cancer cell lines. These findings suggest that the compound may serve as a lead candidate for developing new anticancer therapies targeting specific molecular pathways related to cell survival and proliferation.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-4-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN7O2/c1-31-19-8-6-18(7-9-19)29-20(24-25-26-29)15-27-10-12-28(13-11-27)21(30)23-14-16-2-4-17(22)5-3-16/h2-9H,10-15H2,1H3,(H,23,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLRBDGCVFPSRKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)NCC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.